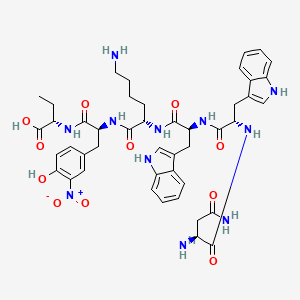

Naloxone 3-glucuronide carbonic acid salt

カタログ番号 B1150266

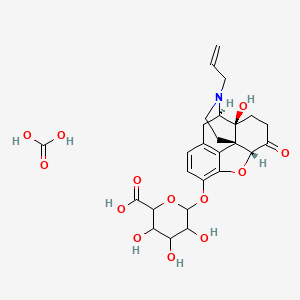

分子量: 565.52

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naloxone conjugate. Following oral administration induces delayed diarrhea, as well as milder and delayed withdrawal behavior and tail skin temperature (TST) response compared with naloxone in morphine-dependent rats.

科学的研究の応用

Naloxone in Neuroprotection

- Naloxone has been studied for its potential in preventing ischemic spinal cord injury (SCI) by affecting excitatory amino acids (EAAs) in the cerebrospinal fluid during thoracoabdominal aortic surgery. It was found that naloxone can significantly lower the cerebrospinal fluid levels of glutamate and aspartate, suggesting its neuroprotective effects (Kunihara et al., 2004).

Pharmacokinetics of Naloxone

- Research on naloxone’s pharmacokinetics, specifically its main metabolite naloxone-3-glucuronide (N3G), has been conducted. This includes understanding the concentration time-courses and effects of naloxone and N3G in humans after high-dose naloxone infusion (Papathanasiou et al., 2019).

Effects on Colon Motility

- The impact of naloxone-3-glucuronide and N-methylnaloxone on colon motility, particularly after morphine stimulation, has been evaluated. These studies suggest that naloxone derivatives can antagonize morphine’s effects on colon motility (Reber et al., 2007).

Toxicological Analysis

- Analytical methods have been developed for determining morphine and its metabolites, including naloxone-3-glucuronide, in various biological samples. This is crucial for pharmacokinetic studies and forensic toxicology (Projean et al., 2003).

Naloxone in Learning and Memory

- Naloxone and related compounds like naltrexone have been investigated for their roles in learning and memory, specifically through their influence on AMPA receptor trafficking and phosphorylation (Kibaly et al., 2016).

Sensor Development for Naloxone Detection

- Development of molecularly imprinted polymer electrochemical sensors for naloxone detection has been explored, showing potential for rapid and sensitive detection of naloxone in biological samples (Lopes et al., 2017).

特性

製品名 |

Naloxone 3-glucuronide carbonic acid salt |

|---|---|

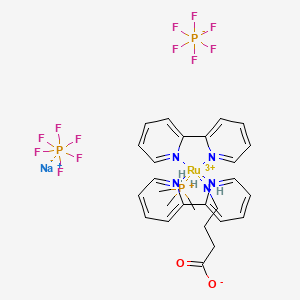

分子式 |

C25H29NO10.H2CO3 |

分子量 |

565.52 |

IUPAC名 |

6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;carbonic acid |

InChI |

InChI=1S/C25H29NO10.CH2O3/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11;2-1(3)4/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32);(H2,2,3,4)/t14-,16?,17?,18?,20?,21+,23?,24+,25-;/m1./s1 |

SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O.C(=O)(O)O |

同義語 |

(5α)-4,5-Epoxy-14-hydroxy-6-oxo-17-(2-propenyl)morphinan-3-yl β-D-glucopyranosiduronic acid carbonic acid salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー